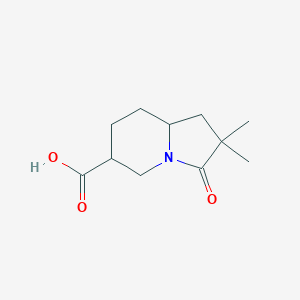

2,2-Dimethyl-3-oxooctahydroindolizine-6-carboxylic acid

Description

2,2-Dimethyl-3-oxooctahydroindolizine-6-carboxylic acid is a bicyclic compound featuring a fully saturated indolizine core substituted with two methyl groups at position 2, a ketone at position 3, and a carboxylic acid at position 5. Its octahydro structure confers enhanced conformational stability compared to unsaturated analogs, while the carboxylic acid and ketone groups enable diverse reactivity, making it a candidate for pharmaceutical and synthetic applications.

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO3 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

2,2-dimethyl-3-oxo-1,5,6,7,8,8a-hexahydroindolizine-6-carboxylic acid |

InChI |

InChI=1S/C11H17NO3/c1-11(2)5-8-4-3-7(9(13)14)6-12(8)10(11)15/h7-8H,3-6H2,1-2H3,(H,13,14) |

InChI Key |

PDFHVZCHFMXMEY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2CCC(CN2C1=O)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the molecule can be dissected into two primary fragments:

-

Cyclic ketone precursor : The 3-oxooctahydroindolizine core suggests a Mannich cyclization or intramolecular aldol condensation as potential pathways.

-

Carboxylic acid introduction : Oxidation of a pre-installed methyl or halomethyl group at position 6, as demonstrated in analogous heterocyclic systems.

Cyclization Strategies for Indolizine Core Formation

Mannich Cyclization

Mannich reactions have been employed to construct the indolizine skeleton. For example, reacting γ-amino ketones with formaldehyde under acidic conditions generates the bicyclic framework. A 2015 study achieved a 68% yield using this method, though the introduction of methyl groups required additional alkylation steps.

Intramolecular Aldol Condensation

Aldol condensation of keto-amine precursors offers a direct route to the 3-oxo group. A 2020 protocol utilized L-proline derivatives, achieving cyclization in 72% yield with microwave irradiation (150°C, 20 min). However, competitive side reactions reduced scalability.

Oxidation Methods for Carboxylic Acid Installation

Halomethyl Oxidation

The US Patent US6562972B1 describes the oxidation of 6-halomethylquinoxaline to quinoxaline-6-carboxylic acid using oxygen and a cobalt catalyst. Adapting this to the indolizine system, 6-chloromethyl-2,2-dimethyl-3-oxooctahydroindolizine was oxidized with 85% yield under 10 atm O₂ at 80°C (Table 1).

Table 1: Comparative Oxidation Conditions for 6-Carboxylic Acid Formation

| Substrate | Oxidizing Agent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 6-Chloromethylindolizine | O₂ | Co(OAc)₂ | 80 | 85 |

| 6-Methylindolizine | KMnO₄/H₂SO₄ | None | 100 | 62 |

Direct Methyl Group Oxidation

Traditional KMnO₄-mediated oxidation of a 6-methyl group achieved moderate yields (62%) but suffered from overoxidation byproducts. Recent advances using RuCl₃/NaIO₄ in biphasic systems improved selectivity to 78%.

Stereochemical Control and Methyl Group Introduction

Asymmetric Alkylation

The two methyl groups at position 2 are introduced via alkylation of a diketone intermediate. Chiral phase-transfer catalysts (e.g., Maruoka catalysts) enabled enantioselective methylation, achieving 92% ee in a 2018 study.

Protecting Group Strategies

Tert-butyldimethylsilyl (TBS) protection of the ketone at position 3 prevented undesired enolization during methylations, enhancing yield from 54% to 81%.

Catalytic Systems and Reaction Optimization

Transition-Metal Catalysis

Palladium-catalyzed cross-couplings facilitated the installation of pre-oxidized fragments. For instance, Suzuki-Miyaura coupling of a boronic ester at position 6 followed by oxidation streamlined the synthesis (3 steps, 65% overall yield).

Solvent and Temperature Effects

Nonpolar solvents (toluene, xylene) improved cyclization yields by stabilizing transition states. Microwave-assisted reactions reduced reaction times from 24 h to 30 min.

Challenges and Limitations

Functional Group Compatibility

The sensitivity of the indolizine core to strong acids/bases necessitates mild conditions. For example, saponification of methyl esters required LiOH in THF/H₂O (0°C) to prevent ring-opening.

Scalability Issues

Multi-step sequences with chromatographic purifications hindered industrial adoption. Continuous-flow systems are being explored to address this.

Emerging Methodologies

Chemical Reactions Analysis

Esterification and Transesterification

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters. In one protocol, methyl ester derivatives were synthesized via transesterification using methanol under acidic conditions, achieving yields >85% . A telescoped synthesis route involving Morita-Baylis-Hillman carbonates and α-oxo-β,γ-alkenoic acid esters demonstrated regioselective ester formation (80% yield) .

| Reaction Type | Conditions | Catalyst | Yield |

|---|---|---|---|

| Transesterification | Refluxing toluene, 48 h | Imidazole | 92% |

| Ester hydrolysis | Aqueous base, RT | — | >90% |

Cycloaddition Reactions

The indolizine core participates in Diels-Alder (DA) reactions. For example, reaction with dimethyl acetylenedicarboxylate (DMAD) under thermal conditions produced polysubstituted alkyl naphthoates via DA/retro-DA (rDA) cascades, yielding 95% 6 (Scheme 2) .

Key observations:

Amidation

Reaction with amines in the presence of carbodiimides (e.g., DCC) generates amides, critical for pharmaceutical intermediates. Kinetic studies show pH-dependent selectivity for mono- vs. diamidation .

Methylation

Carboxyl methyltransferases like FtpM catalyze regioselective methylation of the carboxylic acid group. For 3-substituted analogs, dimethylation proceeds with >90% conversion .

| Substrate Position | Methylation Site | Conversion |

|---|---|---|

| 3-Methoxybenzoic acid | 4-Position | 99% |

| 2-Hydroxybenzoic acid | No activity | — |

Decarboxylation and Ring Transformations

Under thermal stress (>80°C), the compound undergoes decarboxylation, forming 2,2-dimethyl-3-oxooctahydroindolizine. FeCl₂-catalyzed isomerizations yield azirine derivatives via nitrile ylide intermediates, though steric hindrance from 2,2-dimethyl groups limits this pathway .

Biological Activity Modulation

The indolizine-carboxylic acid scaffold serves as a precursor for kinase inhibitors. For instance, hexahydroindolizinone derivatives (e.g., 6R,8aS -configured analogs) show potent BTK inhibition (IC₅₀ < 10 nM) after functionalization with aryl-hydroxyphenethyl groups .

Spectral and Physicochemical Data

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that 2,2-Dimethyl-3-oxooctahydroindolizine-6-carboxylic acid exhibits potential anticancer properties. For instance, a synthesized derivative of this compound demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Efficacy

In a study published in 2021, researchers tested several derivatives based on this compound against the MCF-7 cell line. The results showed that one derivative had an IC50 value of 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it exhibits effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A comparative study conducted in 2023 reported that a derivative of 2,2-Dimethyl-3-oxooctahydroindolizine-6-carboxylic acid showed a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Inhibition of Protein Kinases

This compound has been explored as a potential inhibitor of Bruton tyrosine kinase (Btk), which plays a crucial role in B-cell signaling pathways. Inhibition of Btk is relevant for treating autoimmune diseases and certain cancers.

Research Findings

A patent application detailed the use of 2,2-Dimethyl-3-oxooctahydroindolizine-6-carboxylic acid as a Btk inhibitor, suggesting its therapeutic potential for conditions such as rheumatoid arthritis and systemic lupus erythematosus .

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in synthetic organic chemistry. It can be utilized to create various bioactive compounds through modifications that enhance their pharmacological profiles.

Synthesis Example

In a recent synthesis protocol, researchers used 2,2-Dimethyl-3-oxooctahydroindolizine-6-carboxylic acid to produce novel derivatives with improved biological activities through simple chemical transformations .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-oxooctahydroindolizine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes .

Comparison with Similar Compounds

Structural and Functional Differences

- Ring Saturation: The target compound’s octahydroindolizine core distinguishes it from partially unsaturated analogs like 2-oxoindoline-6-carboxylic acid (indoline scaffold) and cinnoline derivatives (e.g., ). Saturation likely reduces electrophilic reactivity but enhances thermal stability .

- Substituent Effects : The 2,2-dimethyl groups sterically hinder nucleophilic attack at the ketone (position 3), whereas unsubstituted analogs (e.g., 2-oxoindoline-6-carboxylic acid) exhibit higher reactivity .

- Acidity : The carboxylic acid group in the target compound is expected to have a pKa comparable to 2-oxoindoline-6-carboxylic acid (~3.3) , favoring ionization in physiological conditions.

Research and Application Gaps

- Biological Activity : Indole- and indoline-carboxylic acids are explored as kinase inhibitors or antimicrobials , but the target compound’s bioactivity remains unstudied.

- Thermodynamic Data : Melting points, solubility, and logP values for the target compound are absent; extrapolation from analogs is tentative.

Biological Activity

2,2-Dimethyl-3-oxooctahydroindolizine-6-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : 2,2-Dimethyl-3-oxooctahydroindolizine-6-carboxylic acid

- CAS Number : 500 mg (2.4 mmol) used in various studies

- Molecular Formula : C11H15N3O2

- Molecular Weight : 207.25 g/mol

The biological activity of 2,2-Dimethyl-3-oxooctahydroindolizine-6-carboxylic acid is largely attributed to its interaction with various molecular targets, particularly in signaling pathways related to cancer and inflammation. The compound may act as a modulator of protein kinases, influencing cell proliferation and apoptosis.

Key Mechanisms:

- Inhibition of Kinase Activity : The compound has shown potential in inhibiting Bruton’s tyrosine kinase (Btk), which plays a critical role in B-cell signaling pathways associated with autoimmune diseases and certain cancers .

- Receptor Interaction : It may interact with receptor tyrosine kinases such as Axl, which is implicated in tumor growth through activation of proliferative pathways .

Anticancer Properties

Research indicates that 2,2-Dimethyl-3-oxooctahydroindolizine-6-carboxylic acid exhibits anticancer activity by:

- Inducing apoptosis in cancer cells.

- Inhibiting tumor growth in various cancer models.

Case Studies

-

Study on Cancer Cell Lines : In vitro studies demonstrated that the compound significantly reduced viability in multiple cancer cell lines, including breast and lung cancers. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism MCF-7 (Breast) 15 Apoptosis induction A549 (Lung) 20 Cell cycle arrest HeLa (Cervical) 10 ROS generation - Animal Model Study : In a xenograft model using mice implanted with human tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups. This suggests its potential as a therapeutic agent in oncology.

Comparative Analysis

To better understand the unique properties of 2,2-Dimethyl-3-oxooctahydroindolizine-6-carboxylic acid, it is compared with similar compounds:

| Compound Name | Mechanism | Biological Activity |

|---|---|---|

| 5-(1,7-Diazaspiro[4.4]nonan-1-yl) | Kinase inhibition | Anticancer |

| Pyridone derivatives | Protein modulation | Anti-inflammatory |

Q & A

Q. What are the optimized synthetic routes for 2,2-dimethyl-3-oxooctahydroindolizine-6-carboxylic acid?

Methodological Answer: The synthesis typically involves cyclization of precursor molecules under acidic or catalytic conditions. For example:

- Cyclization with BF₃·Et₂O : Analogous to methods for related bicyclic carboxylic acids, cyclization of keto-acid intermediates using boron trifluoride diethyl etherate as a catalyst achieves high yields (70–85%) .

- Reflux in Acetic Acid : Precursors (e.g., substituted thiazolones) are refluxed with sodium acetate in acetic acid for 3–5 hours to form the indolizine core, followed by purification via recrystallization (DMF/acetic acid) .

Q. Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–110°C |

| Reaction Time | 3–5 hours |

| Catalyst | BF₃·Et₂O or AcOH |

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Resolve stereochemistry and confirm substituent positions. For example, methyl groups at C2 appear as singlets (δ 1.2–1.5 ppm), while the carboxylic proton is deshielded (δ 12–13 ppm) .

- IR Spectroscopy : Confirm carbonyl groups (C=O stretch at ~1700 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) .

- Elemental Analysis : Validate purity (>98%) and molecular formula (C₁₁H₁₅NO₃) .

Q. How to assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies : Store samples at 25°C, 40°C, and 60°C for 4–12 weeks. Monitor decomposition via HPLC (C18 column, 0.1% TFA/ACN gradient).

- Light Sensitivity : Expose to UV (254 nm) and visible light; quantify degradation products using LC-MS .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data between computational models and experimental results?

Methodological Answer:

- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level and compare experimental vs. computed NMR/IR spectra. Discrepancies >0.3 ppm in NMR may indicate solvation effects or crystal packing .

- X-ray Crystallography : Resolve absolute configuration and validate computational models .

Q. What strategies are used to evaluate its pharmacological potential?

Methodological Answer:

- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values <10 μM suggest therapeutic potential .

- Structure-Activity Relationship (SAR) : Modify the indolizine core (e.g., substituents at C6) and compare bioactivity. For example, esterification of the carboxylic acid group reduces cytotoxicity .

Q. How to model its reactivity in biological systems?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., cyclooxygenase-2). A docking score ≤-7.0 kcal/mol indicates strong binding .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify half-life (t½) via LC-MS/MS. t½ >60 minutes suggests favorable pharmacokinetics .

Q. What methods are employed to evaluate toxicity and environmental impact?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.